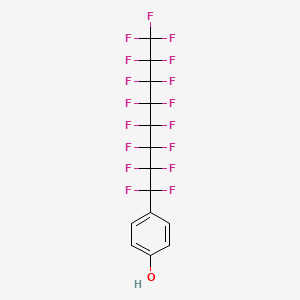

4-Heptadecafluorooctyl-phenol

Description

Structure

3D Structure

Properties

CAS No. |

80804-82-6 |

|---|---|

Molecular Formula |

C14H5F17O |

Molecular Weight |

512.16 g/mol |

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenol |

InChI |

InChI=1S/C14H5F17O/c15-7(16,5-1-3-6(32)4-2-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4,32H |

InChI Key |

NFBMVXZEDAQQOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Heptadecafluorooctyl Phenol

Established Synthetic Pathways for Substituted Phenols

The synthesis of the phenolic component of 4-Heptadecafluorooctyl-phenol can be approached through several classical methods for introducing a hydroxyl group onto an aromatic ring. These methods provide the foundational chemistry for creating the phenol (B47542) scaffold before or after the introduction of the perfluoroalkyl chain.

Reactions from Halogenated Aromatic Precursors (e.g., Dow's Process Analogs)

One of the historical and industrial methods for phenol synthesis involves the hydrolysis of a halogenated benzene (B151609). This approach, analogous to the Dow process, typically requires harsh reaction conditions. The process involves the nucleophilic aromatic substitution of a halide (commonly chloride) by a hydroxide (B78521). For a precursor like 4-chloro-(heptadecafluorooctyl)benzene, the reaction would proceed by treatment with a strong base like sodium hydroxide at high temperatures and pressures. The presence of the electron-withdrawing perfluoroalkyl group would facilitate this substitution reaction compared to unsubstituted chlorobenzene.

Reaction Conditions for Dow's Process Analogs

| Parameter | Condition |

|---|---|

| Reactant | 4-Halo-(heptadecafluorooctyl)benzene |

| Reagent | Sodium Hydroxide (NaOH) |

| Temperature | 300-400 °C |

Approaches via Diazonium Salts and Hydrolysis

A versatile and milder laboratory-scale method for preparing phenols involves the hydrolysis of an aryl diazonium salt. This process begins with the diazotization of a primary aromatic amine, such as 4-(heptadecafluorooctyl)aniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then gently warmed in an aqueous solution, leading to the evolution of nitrogen gas and the formation of the corresponding phenol. This method is advantageous due to its relatively mild conditions and tolerance for a wide range of substituents.

Typical Diazotization and Hydrolysis Conditions

| Step | Reagents | Temperature |

|---|---|---|

| Diazotization | NaNO₂, HCl (aq) | 0-5 °C |

Oxidative Hydroxylation of Aromatic Systems

Direct hydroxylation of an aromatic C-H bond represents a more atom-economical approach to phenol synthesis. This can be achieved through various oxidative methods, including the use of strong oxidizing agents or transition-metal-catalyzed reactions. For instance, the oxidation of 4-(heptadecafluorooctyl)benzene could potentially be achieved using reagents like hydrogen peroxide, peroxy acids, or through Fenton's chemistry (a mixture of hydrogen peroxide and an iron(II) salt). These methods often generate radical intermediates that attack the aromatic ring, leading to the formation of a hydroxyl group. However, controlling the regioselectivity and preventing over-oxidation can be challenging.

Rearrangement Reactions (e.g., Fries, Bamberger, Claisen Analogs)

Rearrangement reactions provide another avenue for the synthesis of substituted phenols. While a direct application to this compound is not straightforward, analogs of these reactions could be envisioned in multi-step synthetic sequences.

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. ucalgary.ca One could hypothetically synthesize the phenyl ester of a perfluorinated acid and then induce rearrangement, though C-acylation is generally favored over O-acylation in Friedel-Crafts conditions. stackexchange.com

Bamberger Rearrangement: This reaction converts N-phenylhydroxylamines into p-aminophenols in the presence of a strong aqueous acid. A synthetic route involving the reduction of a nitroaromatic precursor followed by this rearrangement is conceivable.

Claisen Rearrangement: The Claisen rearrangement of an allyl aryl ether, upon heating, yields an ortho-allylphenol. This method is more suited for introducing allyl groups rather than perfluoroalkyl chains.

Synthesis from Sulfonic Acid Derivatives

The fusion of an aryl sulfonic acid with a strong base is a classic method for phenol production. The process starts with the sulfonation of the aromatic ring, in this case, 4-(heptadecafluorooctyl)benzene, using fuming sulfuric acid to produce the corresponding sulfonic acid. This derivative is then fused with sodium hydroxide at high temperatures (around 300-350 °C), followed by acidification to yield the phenol.

Fluorination Strategies for Perfluorinated Alkyl Chains

The introduction of the heptadecafluorooctyl (C8F17) chain onto the phenol ring is a critical step in the synthesis of the target molecule. Several strategies exist for the perfluoroalkylation of aromatic compounds.

A plausible and widely used method for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation . organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of phenol with perfluorooctanoyl chloride (C7F15COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). ucalgary.ca This reaction typically yields a mixture of ortho- and para-acylated products. The resulting 4-(perfluorooctanoyl)phenol would then need to be reduced to convert the ketone functionality into a methylene (B1212753) group. A common method for such a reduction is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Another approach is the direct perfluoroalkylation of phenol. Recent advancements in organic synthesis have led to the development of methods for the direct introduction of perfluoroalkyl groups onto aromatic rings. These methods can proceed through various mechanisms:

Radical Perfluoroalkylation: This involves the generation of a perfluoroalkyl radical from a suitable precursor, such as a perfluoroalkyl iodide, which then attacks the aromatic ring. nsf.govconicet.gov.ar Photochemical methods can be employed to initiate these radical reactions under mild conditions. iciq.orgresearchgate.net

Nucleophilic Perfluoroalkylation: This strategy involves the reaction of an organometallic reagent with a source of a "perfluoroalkyl anion" or its synthetic equivalent.

Electrophilic Perfluoroalkylation: This approach utilizes reagents that can deliver a "perfluoroalkyl cation" or a polarized equivalent to the aromatic ring.

The choice of fluorination strategy would depend on the availability of starting materials, desired regioselectivity, and tolerance to reaction conditions.

Summary of Potential Perfluoroalkylation Strategies

| Strategy | Reagents/Conditions | Mechanism |

|---|---|---|

| Friedel-Crafts Acylation & Reduction | 1. C₇F₁₅COCl, AlCl₃ 2. Zn(Hg), HCl or N₂H₄, KOH | Electrophilic Aromatic Substitution followed by Reduction |

| Radical Perfluoroalkylation | C₈F₁₇I, Initiator (e.g., light, radical initiator) | Radical Aromatic Substitution |

Electrochemical Fluorination Techniques

Electrochemical fluorination (ECF), also known as the Simons process, represents a foundational method for producing perfluorinated compounds. tandfonline.com This technique typically involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride. For a precursor like 4-octylphenol (B30498), ECF could theoretically replace all carbon-hydrogen bonds with carbon-fluorine bonds. However, the harsh conditions of the Simons process often lead to low yields and molecular rearrangements, making it a challenging route for the direct synthesis of this compound while preserving the aromatic ring and hydroxyl group. tandfonline.com

More controlled electrochemical methods are emerging. For instance, processes involving the electrochemical generation of perfluoroalkyl radicals from precursors like sodium perfluoroalkyl sulfinates offer a potential pathway. acs.org These radicals could then be directed to react with phenolic substrates. Electrochemical oxidation has also been explored for phenols, though often leading to products like para-benzoquinones rather than fluorinated analogues. rsc.org The development of selective electrochemical fluorination remains a significant area of research, aiming to provide milder and more efficient alternatives to traditional methods. researchgate.net

Fluoroalkylation of Phenolic Substrates

Fluoroalkylation offers a more direct route to introduce the heptadecafluorooctyl group onto a phenol ring. This can be achieved through several methods that typically involve the reaction of a phenol with a perfluoroalkylating agent.

One prominent method is the radical perfluoroalkylation , where a perfluoroalkyl radical is generated and subsequently attacks the phenol or phenolate (B1203915). conicet.gov.ar Photochemical methods, for example, can initiate the direct perfluoroalkylation of phenols using perfluoroalkyl iodides (such as C8F17I) under visible light. researchgate.net The reaction can proceed through the formation of an electron donor-acceptor (EDA) complex between the phenolate and the perfluoroalkyl iodide, which upon photoactivation, generates the required radical species. conicet.gov.ar

Alternative approaches utilize hypervalent iodine reagents or sulfonium (B1226848) salts as the fluoroalkylating agents. researchgate.netnih.gov These reagents are often stable and highly reactive, allowing for the O-fluoroalkylation of tyrosine residues in peptides under mild, aqueous conditions, a strategy that could be adapted for simpler phenols. nih.gov A general method for synthesizing poly-fluorinated phenol compounds involves a substitution reaction under controlled temperature and pressure in the presence of a catalyst, which could plausibly be applied to the synthesis of this compound. google.com

Table 1: Comparison of Fluoroalkylation Methods for Phenolic Substrates

| Method | Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Photochemical Radical Alkylation | Phenol, Perfluoroalkyl Iodide (e.g., C8F17I) | Visible light, Base | Mild conditions, Direct C-alkylation | Potential for side reactions, Regio-selectivity control |

| Hypervalent Iodine Reagents | Phenol, Fluoroalkyliodonium Salt | Optimized solvents and bases | High efficiency, Versatile applications | Reagent synthesis and cost |

| Sulfonium Salts | Phenol, 3,3-difluoroallyl sulfonium salts (DFASs) | Mild basic aqueous buffer (pH ~11.6) | High site-specificity, Biocompatible | Primarily demonstrated for O-alkylation |

| Catalytic Substitution | Phenol Precursor, Fluorinating Agent | 100-180°C, 0.3-2.0 MPa, Catalyst (e.g., Pd/C) | High yield and purity potential | Requires specific precursors and catalysts |

Green Chemistry Principles in this compound Synthesis

The synthesis of fluorinated compounds is increasingly scrutinized through the lens of green chemistry, which aims to reduce environmental impact by designing safer and more efficient chemical processes. nih.gov The application of these principles to the synthesis of this compound is critical due to the persistence of many organofluorine compounds.

Key green chemistry principles applicable to its synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Radical additions, for example, can have higher atom economy than substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries : A significant advancement in green fluorine chemistry is the use of water as a solvent for fluorination reactions, which was long considered incompatible with reactive fluorine reagents. rsc.org

Design for Energy Efficiency : Utilizing photochemical or electrochemical methods can reduce the energy requirements compared to traditional thermal processes that demand high temperatures and pressures. nih.gov Electrochemical syntheses, in particular, are recognized for their alignment with green chemistry principles by minimizing the need for hazardous reagents. researchgate.net

Catalysis : Employing catalytic rather than stoichiometric reagents reduces waste. The development of efficient catalysts for fluoroalkylation is an active area of research. conicet.gov.ar

Recent advances in green fluorine chemistry focus on developing methods that are not only efficient and selective but also environmentally benign, moving away from hazardous reagents like elemental fluorine or anhydrous HF. tandfonline.comresearchgate.net

Derivatization Reactions for Enhanced Functionality and Application

The phenolic hydroxyl group of this compound is a key site for chemical modification, allowing the compound to be tailored for specific applications through derivatization.

Esterification and Etherification for Modified Reactivity

The hydroxyl group can undergo classic reactions such as esterification and etherification to modify the compound's reactivity, solubility, and physical properties.

Esterification: This reaction involves treating this compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. The Fischer esterification, a common acid-catalyzed reaction between an alcohol and a carboxylic acid, is a fundamental method. youtube.comkhanacademy.org The reaction is typically reversible, and removal of water is necessary to drive it to completion. Catalysts such as sulfuric acid or p-dodecylbenzenesulfonic acid (DBSA) can be employed, with the latter allowing for esterification at lower temperatures. khanacademy.orgmdpi.com The strong electron-withdrawing effect of the heptadecafluorooctyl group would increase the acidity of the phenolic proton, potentially influencing catalyst choice and reaction kinetics.

Etherification: The synthesis of ethers from this compound can be achieved by reacting it with an alkylating agent, such as an alkyl halide or sulfate, typically in the presence of a base (Williamson ether synthesis). General processes for the etherification of phenols are well-established and can be adapted for this specific substrate. google.comgoogle.com These reactions convert the polar hydroxyl group into a less polar ether linkage, which can be useful for tuning the molecule's properties for specific material applications.

Functionalization for Polymer and Material Science Applications

The unique combination of a reactive phenol group and a hydrophobic/oleophobic perfluoroalkyl chain makes this compound an attractive building block for advanced polymers and materials. mdpi.com The phenolic hydroxyl group serves as a handle for incorporating the molecule into polymer chains.

For example, the hydroxyl group can be modified to introduce a polymerizable moiety, such as a methacrylate (B99206) group. The resulting monomer could then be polymerized, for instance via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to create polymers with pendant heptadecafluorooctyl chains. rsc.org Such polymers are expected to exhibit low surface energy, high thermal stability, and chemical resistance.

Another strategy involves using the phenol as a reactive site in post-polymerization modification. A polymer containing reactive groups, such as pentafluorophenyl esters, can be functionalized by reaction with this compound to attach the fluorinated side chains. researchgate.net Furthermore, polymer-supported tetrafluorophenols have been developed as activated resins for use in chemical library synthesis, highlighting the utility of fluorinated phenols in solid-phase chemistry. researchgate.net The synthesis of polymers from perfluoropolyalkylether (PFPAE) monomers via photo-induced cationic polymerization also demonstrates the broader interest in incorporating long fluorinated chains into polymer backbones to create materials with specialized properties. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-octylphenol |

| Hydrogen fluoride |

| Sodium perfluoroalkyl sulfinate |

| para-benzoquinones |

| Perfluoroalkyl iodide |

| Tyrosine |

| Sulfuric acid |

| p-dodecylbenzenesulfonic acid (DBSA) |

| Methacrylate |

| Pentafluorophenyl ester |

Advanced Analytical Techniques for Detection and Quantification of 4 Heptadecafluorooctyl Phenol

Chromatographic Separation Methods

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound like 4-Heptadecafluorooctyl-phenol, which combines a polar phenolic group with a nonpolar fluorinated alkyl chain, chromatographic techniques provide the necessary resolving power to isolate it from interfering substances in a sample.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection (e.g., DAD, UV-Vis)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile or thermally labile compounds. thermofisher.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. measurlabs.com For phenolic compounds, reversed-phase HPLC, typically using a C18 column, is the most common approach. nih.gov

A Diode-Array Detector (DAD) or a UV-Vis detector is frequently coupled with HPLC for the detection of analytes that possess a chromophore, such as the phenyl group in this compound. thermofisher.com These detectors measure the absorbance of light by the analyte as it elutes from the column. measurlabs.com A DAD has the advantage of acquiring the entire UV-Vis spectrum of the eluting compound simultaneously, which aids in peak identification and purity assessment. measurlabs.comchromforum.org The UV spectrum of a phenol (B47542) is highly specific to its structure and can be used for identification when compared against a spectral library. nih.gov

The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is crucial for achieving optimal separation. nih.govnih.gov Method development for a specific compound like this compound would involve optimizing the mobile phase composition, gradient, and flow rate to achieve a sharp, symmetrical peak with a suitable retention time. A developed HPLC-DAD method can demonstrate excellent linearity, selectivity, and accuracy for the quantification of phenolic compounds. nih.gov

Table 1: Illustrative HPLC-DAD Parameters for Phenolic Compound Analysis This table presents typical starting conditions for the analysis of phenolic compounds, which would be optimized for this compound.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Gradient elution is necessary to elute compounds with a wide range of polarities. Formic acid improves peak shape and ionization efficiency if coupled to MS. |

| Flow Rate | 1.0 mL/min | A standard flow rate for conventional HPLC columns. |

| Detection Wavelength | ~270-280 nm (for phenol ring) and full spectrum scan (200-400 nm) with DAD | Maximizes sensitivity for the phenolic chromophore while the full scan aids in identification. |

| Injection Volume | 10-20 µL | Typical volume to balance sensitivity and peak broadening. |

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. epa.gov For phenols, which have relatively low volatility due to hydrogen bonding, derivatization is often required to convert the polar hydroxyl group into a less polar, more volatile ether or ester group. epa.gov This step enhances chromatographic performance and sensitivity.

Once separated by the GC column, the analyte enters the mass spectrometer (MS), which acts as a highly selective and sensitive detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both qualitative (structural) and quantitative information. nih.gov GC-MS is a well-established method for the analysis of various phenols in environmental and biological samples. nih.govnih.gov The use of selected ion monitoring (SIM) mode in GC-MS can significantly improve the detection limits for target compounds like alkylphenols. nih.gov

Sample preparation for GC-MS analysis of phenols often involves liquid-liquid extraction or solid-phase extraction to isolate the analytes from the sample matrix, followed by the derivatization step. nih.govthermofisher.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. researchgate.net This results in significantly faster analysis times, improved resolution, and increased sensitivity. researchgate.net When coupled with mass spectrometry, UHPLC-MS becomes a formidable tool for analyzing complex samples.

For this compound, a UHPLC system would provide a rapid and highly efficient separation from matrix components. The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized before mass analysis. This combination allows for the quantification of phenolic compounds with high accuracy, precision, and selectivity. nih.gov The enhanced speed and resolution of UHPLC make it particularly suitable for high-throughput screening and the analysis of trace-level contaminants. researchgate.net

Mass Spectrometric Identification and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the analysis of this compound due to its high sensitivity and specificity, which are crucial for both quantifying trace amounts and confirming the compound's identity.

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Trace Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis and is the gold standard for trace-level quantification. resolvemass.ca In an MS/MS instrument, such as a triple quadrupole mass spectrometer, a specific precursor ion (or parent ion) corresponding to the analyte of interest is selected in the first mass analyzer. eag.com This ion is then fragmented in a collision cell, and the resulting product ions (or daughter ions) are detected in the second mass analyzer. eag.com

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is extremely selective because it monitors a specific fragmentation pathway unique to the target compound. spectroscopyonline.com This high specificity minimizes interferences from the sample matrix, leading to very low detection limits, often in the parts-per-trillion (ppt) range. resolvemass.caeag.com LC-MS/MS is the technique of choice for analyzing perfluorinated compounds (PFCs) and other emerging contaminants in environmental samples. spectroscopyonline.com The combination of liquid chromatography's separation power with the sensitivity and selectivity of tandem mass spectrometry makes LC-MS/MS a powerful tool for trace analysis. eag.comdiva-portal.org

Table 2: Hypothetical MRM Transitions for this compound Analysis This table illustrates the principle of MRM for quantitative analysis. The specific m/z values would need to be determined experimentally.

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier |

|---|---|---|---|

| This compound | 531.04 | [C₈F₁₇]⁻ (e.g., 419) | [M-H-CF₂]⁻ (e.g., 481) |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov This precision allows for the determination of the elemental formula of an ion, which is a powerful tool for identifying unknown compounds and confirming the structure of known ones. concentratingonchromatography.com Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers are commonly used for HRMS.

In the context of this compound analysis, HRMS can be used to:

Confirm Identity: The measured accurate mass of the molecular ion can be compared to the calculated theoretical mass of C₁₄H₅F₁₇O, providing unambiguous confirmation of the compound's identity.

Elucidate Structure: By analyzing the accurate masses of fragment ions produced in the mass spectrometer, the structure of the molecule can be pieced together. nih.govnih.gov This is particularly useful for distinguishing between isomers or identifying metabolites and degradation products. concentratingonchromatography.com

Non-Targeted Screening: Full-scan HRMS data allows for retrospective analysis, meaning the data can be re-interrogated at a later time to search for other compounds without re-running the sample. nih.gov

The coupling of UHPLC with HRMS (UHPLC-HRMS) combines high-efficiency separation with high-accuracy mass detection, making it an ideal platform for both quantitative analysis and the structural elucidation of complex environmental and biological contaminants. grafiati.com

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate technique for the quantification of organic compounds, including phenols. This method relies on the use of an isotopically labeled version of the target analyte as an internal standard. In the case of analyzing for compounds like this compound, a synthesized standard with, for example, Carbon-13 (¹³C) or Deuterium (²H) incorporated into its structure would be added to the sample at the beginning of the analytical process.

This labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and instrumental analysis. By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, it is possible to correct for any losses that may occur during sample preparation and to compensate for matrix effects that can suppress or enhance the instrument's signal. This approach significantly improves the accuracy and precision of the quantification. For instance, a gas chromatography/mass spectrometry (GC/MS)-based isotope dilution technique has been successfully developed for the determination of other environmental estrogens, such as various alkylphenols, in complex matrices like food crops. nih.gov In such methods, isotopically labeled standards of related compounds, like ¹³C-labeled 4-n-nonylphenol, are used as isotope dilution standards. nih.gov The recoveries of analytes in these methods are often greater than 90%. nih.gov

Sample Preparation and Extraction Methodologies

The accurate detection and quantification of this compound in various environmental and biological matrices necessitate efficient sample preparation to isolate the analyte from interfering substances.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the pre-concentration and cleanup of phenolic compounds from liquid samples. nih.govnih.gov The method involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are then washed away, and the analyte is eluted with a small volume of a suitable solvent.

The choice of sorbent is critical for the successful extraction of phenols. Sorbents can be silica-based, polymeric, or carbon-based. nih.gov For the extraction of phenolic compounds, reversed-phase polymeric sorbents are often employed as they allow for the effective removal of highly polar compounds like sugars and organic acids. nih.gov

Optimization of the SPE method is crucial and typically involves adjusting several parameters:

pH of the sample: The pH of the sample is often adjusted to ensure the phenol is in its neutral form, which enhances its retention on non-polar sorbents. For many phenols, this involves acidifying the sample to a pH of around 2.5. tesisenred.net

Sorbent selection: The type and amount of sorbent must be carefully chosen based on the polarity of the analyte and the sample matrix.

Elution solvent: The solvent used to elute the analyte from the sorbent should be strong enough to desorb the analyte completely but selective enough to leave behind other retained substances.

Sample volume: The volume of the sample passed through the cartridge can be optimized to achieve the desired concentration factor.

Liquid-Liquid Extraction (LLE) is a traditional and fundamental method for separating compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. wikipedia.org For the extraction of phenolic compounds from aqueous samples, an organic solvent in which the phenol is highly soluble is used to extract it from the water phase. wikipedia.org

While effective, traditional LLE can be time-consuming and require large volumes of organic solvents. vt.edu Modern variations of this technique, such as dispersive liquid-liquid microextraction (DLLME), have been developed to overcome these limitations. DLLME involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. wikipedia.org This creates a cloudy solution with a large surface area between the two phases, leading to rapid extraction of the analyte into the organic solvent. The mixture is then centrifuged to separate the phases. wikipedia.org

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a modern and efficient technique for extracting analytes from solid and semi-solid samples. nih.govunityfvg.it This method uses conventional solvents at elevated temperatures and pressures, which keeps the solvent in a liquid state above its normal boiling point. nih.gov

The high temperature and pressure enhance the extraction process in several ways:

Increased solubility of the analyte in the solvent.

Decreased viscosity of the solvent, allowing for better penetration into the sample matrix.

Disruption of analyte-matrix interactions.

These factors lead to faster and more efficient extractions with significantly lower solvent consumption compared to traditional methods like Soxhlet extraction. epa.gov PLE has been successfully applied to the extraction of a wide range of persistent organic pollutants (POPs) and bioactive compounds, including phenolics, from various matrices. unityfvg.itepa.govresearchgate.net A variation of this technique, known as Selective Pressurized Liquid Extraction (SPLE), incorporates adsorbents within the extraction cell to achieve simultaneous extraction and cleanup, further streamlining the sample preparation process. thermofisher.com

Method Validation and Quality Assurance

To ensure the reliability and accuracy of analytical data, the developed methods for the quantification of this compound must undergo rigorous validation.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com

There are several methods for determining LOD and LOQ, with two common approaches being:

Based on the Signal-to-Noise Ratio (S/N): This method involves analyzing samples with known low concentrations of the analyte and determining the S/N ratio. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. sepscience.com

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ can be calculated using the following equations: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. sepscience.com

The following table provides examples of LOD and LOQ values reported for similar phenolic compounds in various matrices, determined by different analytical techniques.

| Compound | Matrix | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Alkylphenols, Bisphenol A, Estrogens | Food Crops | GC/MS | 0.01 - 0.20 µg/kg | 0.04 - 0.60 µg/kg | nih.gov |

| Phenolic Compounds | Ultrapure Water | BAµE(PS-DVB)-LD/HPLC-DAD | 0.3 µg/L | 0.8 µg/L | nih.gov |

| Alcohol Ethoxylates (AEOs) and Alkylphenol Ethoxylates (APEOs) | Water | LC-MS/MS | as low as 0.1 pg injected | - | epa.gov |

Assessment of Linearity, Accuracy, and Precision

The validation of an analytical method ensures its suitability for the intended purpose. For the quantification of this compound, key validation parameters include linearity, accuracy, and precision. These are typically assessed using advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.

Linearity demonstrates the direct proportionality between the analytical response and the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of calibration standards at different concentrations. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated. For bioanalytical methods, an R² value greater than 0.99 is generally considered acceptable.

Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percentage of recovery. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration, except for the lower limit of quantification (LLOQ), where it is often within ±20%.

Precision measures the degree of scatter between a series of measurements of the same sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses the precision within a single day, and inter-day precision (intermediate precision), which is determined over several days. Similar to accuracy, the RSD should generally be ≤15% (≤20% for the LLOQ).

Interactive Data Table: Representative UPLC-MS/MS Method Validation Parameters for a Fluorinated Phenol

| Parameter | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (500 ng/mL) |

| Intra-day Precision (%RSD) | 5.8 | 4.2 | 3.5 |

| Inter-day Precision (%RSD) | 7.2 | 5.1 | 4.0 |

| Intra-day Accuracy (%Recovery) | 103.4 | 98.7 | 101.2 |

| Inter-day Accuracy (%Recovery) | 105.1 | 97.9 | 102.5 |

| Linearity (R²) | >0.995 | ||

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

This data is illustrative and based on typical performance characteristics for the analysis of fluorinated phenols using UPLC-MS/MS.

Matrix Effects and Interference Mitigation

When analyzing complex samples such as environmental or biological matrices, co-eluting endogenous or exogenous substances can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect . This can lead to either ion suppression or enhancement, significantly affecting the accuracy and precision of the quantification. The assessment and mitigation of matrix effects are therefore critical steps in the development and validation of robust analytical methods for this compound.

The matrix effect is commonly evaluated by comparing the analytical response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solvent. A value of 100% indicates no matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively.

Several strategies can be employed to mitigate the impact of matrix effects:

Stable Isotope-Labeled Internal Standards (SIL-IS): The use of an internal standard that is structurally identical to the analyte but contains stable isotopes (e.g., ¹³C or ²H) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte's signal.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples are affected by the matrix in a similar way.

Advanced Sample Preparation: Thorough sample cleanup procedures are essential to remove interfering substances. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be optimized to selectively extract the analyte and minimize matrix components.

Chromatographic Separation: Optimizing the chromatographic conditions, such as the column chemistry, mobile phase composition, and gradient elution, can help to separate the analyte from co-eluting matrix components.

Dilution: In cases of severe matrix effects, diluting the sample extract can reduce the concentration of interfering substances, thereby minimizing their impact on the analyte's ionization. However, this may compromise the method's sensitivity.

The choice of mitigation strategy depends on the nature of the matrix, the analyte's properties, and the required sensitivity of the method. A combination of these approaches is often employed to develop a reliable and accurate analytical method for the quantification of this compound in complex matrices.

Interactive Data Table: Strategies for Mitigating Matrix Effects

| Strategy | Principle | Advantages | Disadvantages |

| Stable Isotope-Labeled Internal Standards | Co-eluting standard experiences similar matrix effects as the analyte, allowing for accurate correction. | Highly effective for correcting both extraction recovery and matrix effects. | Can be expensive and may not be commercially available for all analytes. |

| Matrix-Matched Calibration | Calibration standards are prepared in the same matrix as the samples. | Compensates for matrix effects by ensuring standards and samples are similarly affected. | Requires a blank matrix free of the analyte, which can be difficult to obtain. |

| Advanced Sample Preparation (e.g., SPE) | Removes interfering substances from the sample extract. | Improves method robustness and reduces matrix effects. | Can be time-consuming and may lead to analyte loss if not optimized. |

| Optimized Chromatographic Separation | Separates the analyte from co-eluting matrix components. | Reduces interference at the ion source. | May require extensive method development and longer analysis times. |

| Sample Dilution | Reduces the concentration of interfering substances. | Simple and effective for highly concentrated samples. | Reduces the sensitivity of the method. |

Environmental Occurrence, Distribution, and Transport Dynamics of 4 Heptadecafluorooctyl Phenol

Environmental Fate Processes and Partitioning4.2.1. Adsorption and Desorption Dynamics in Soils and SedimentsNo data available.4.2.2. Volatilization and Atmospheric DistributionNo data available.

Mobility in Aqueous and Subsurface Environments

The mobility of 4-Heptadecafluorooctyl-phenol in aqueous and subsurface environments is influenced by its chemical structure, which includes a hydrophilic phenol (B47542) group and a long, hydrophobic, and oleophobic perfluorinated alkyl chain. This amphiphilic nature dictates its partitioning behavior between water, soil, and sediment.

Generally, the fate and transport of PFAS in the subsurface are complex processes. While many PFAS are water-soluble and can be mobile in groundwater, their interaction with soil and sediment is governed by various mechanisms. Important partitioning mechanisms for PFAS include hydrophobic effects and electrostatic interactions. For instance, natural soils and aquifer materials often possess a net negative surface charge, which can repel negatively charged PFAS molecules, such as the anionic form of phenolic compounds under certain pH conditions. Conversely, these materials may attract cationic or zwitterionic PFAS.

Research on other phenolic compounds, such as 4-nonylphenol (B119669), has shown that sorption to soil can be significant, with distribution coefficients varying based on the soil type. In one study, the sorption of 4-nonylphenol was weaker than that of another organic pollutant, di(2-ethylhexyl) phthalate (B1215562) (DEHP), suggesting a higher potential for mobility in soil. The study observed the following soil sorption capacity for both compounds: Vertisol > Phaeozem > Leptosol. nih.gov However, column experiments indicated a higher retardation factor for 4-nonylphenol compared to DEHP, which was attributed to the possible migration of DEHP via colloids. nih.gov This highlights that the mobility of phenolic compounds in the subsurface is not solely dependent on their direct sorption to soil particles but can also be influenced by other transport-facilitating mechanisms.

Studies on the mobilization of phenol and dichlorophenol in unsaturated soils have demonstrated that their movement can be enhanced by non-uniform electrokinetic transport processes. nih.gov Electromigration and electroosmotic flow were identified as the primary driving forces, with their effectiveness being dependent on soil pH. nih.gov This suggests that under specific environmental conditions, the mobility of phenolic compounds like this compound could be increased.

Interactive Data Table: Comparative Mobility of Phenolic Compounds in Different Soil Types

| Compound | Soil Type | Distribution Coefficient (Kd) (L/kg) | Retardation Factor (RF) | Reference |

| 4-Nonylphenol | Leptosol | 15 | Higher than DEHP | nih.gov |

| 4-Nonylphenol | Phaeozem | - | Higher than DEHP | nih.gov |

| 4-Nonylphenol | Vertisol | 80 | Higher than DEHP | nih.gov |

Note: Data for this compound is not available. This table presents data for a structurally related compound, 4-nonylphenol, to illustrate potential mobility characteristics.

Long-Range Environmental Transport Potential

The potential for long-range environmental transport of this compound is a key factor in its global distribution. Like many persistent organic pollutants (POPs), this compound can be transported over vast distances from its sources via atmospheric and oceanic currents. nih.govresearchgate.netdntb.gov.ua

The physicochemical properties of fluorinated compounds, such as their vapor pressure and solubility, are critical in determining their transport mechanisms. dioxin20xx.org Fluorinated compounds often have higher vapor pressures than their hydrocarbon counterparts, which can facilitate their partitioning to the atmosphere. dioxin20xx.org Once in the atmosphere, these compounds can undergo long-range transport. nih.govresearchgate.netdntb.gov.ua The atmosphere is recognized as the fastest medium for the environmental transport of such chemicals, leading to their regional, hemispheric, and global distribution. pops.int

For semi-volatile hydrophobic chemicals, the atmosphere is typically the dominant transport medium. pops.int Sorption to atmospheric aerosols is a key process that influences the long-range transport of semivolatile organic chemicals. nih.govdntb.gov.ua Additionally, for certain PFAS with higher water solubility, transport in oceans can be as significant as atmospheric transport. pops.int The oceans can act as a long-term reservoir for PFAS, contributing to their global distribution. pops.int

While specific studies on the long-range transport of this compound are limited, the general principles governing the transport of other PFAS and fluorinated compounds suggest a high potential for this compound to be found in regions far from its original sources.

Source Identification and Contribution Analysis

Identifying the sources of this compound is essential for understanding its environmental occurrence and for developing mitigation strategies. Potential sources include direct industrial emissions, release from consumer and commercial products, and formation as a degradation product of other fluorinated substances.

Phenol and its derivatives are used in a wide range of industrial applications, which can lead to their release into the environment. The primary use of phenol is in the production of phenolic resins, which have applications in the plywood, construction, automotive, and appliance industries. epa.gov It is also used in the manufacturing of other chemicals and as a disinfectant. epa.govwww.gov.uk Industrial sites that manufacture or use phenol are potential sources of emissions to the air and water. climatiq.ioclimatiq.ionih.gov

Phenolic compounds are present in a variety of commercial and consumer products. Phenol itself can be found in disinfectants, antiseptics, and some medicinal products like throat lozenges and mouthwashes. epa.govcdc.gov Other phenolic compounds, such as bisphenol A (BPA), are used in the production of polycarbonate plastics and epoxy resins that line food and beverage cans. bcerp.org Triclosan, another phenolic compound, is used as an antibacterial agent in numerous home care products. bcerp.org

The degradation of side-chain fluorotelomer-based polymers (FTPs), which are used in a variety of products, in waste stocks such as landfills, is a significant long-term source of fluorotelomer alcohols (FTOHs) and perfluoroalkyl carboxylates (PFCAs) to the environment. nih.gov It is plausible that products containing fluorinated phenols could also contribute to environmental contamination through their use and disposal.

A significant indirect source of certain PFAS in the environment is the degradation of precursor compounds. Notably, the biodegradation and atmospheric degradation of fluorotelomer alcohols (FTOHs) have been identified as major pathways for the formation of perfluorinated carboxylic acids (PFCAs). semanticscholar.orgepa.govresearchgate.net

Studies have shown that the aerobic biodegradation of 8:2 FTOH (CF3(CF2)7CH2CH2OH) in microbial systems leads to the formation of various metabolites, including PFOA. semanticscholar.org The degradation process involves the oxidation of the FTOH to a telomer aldehyde and then to a telomer acid, which can undergo further transformation to produce stable PFCAs. semanticscholar.org Similarly, atmospheric degradation of FTOHs is likely to contribute to the widespread dissemination of PFCAs. researchgate.net

Given the structural similarity, it is conceivable that this compound could be formed as a degradation product of larger, more complex fluorinated substances. For example, the breakdown of fluorinated polymers or other precursor compounds containing the heptadecafluorooctyl moiety and a phenolic structure could lead to its formation. Research has demonstrated that microorganisms can defluorinate and mineralize the perfluorinated carbon chain of FTOHs, forming shorter-chain fluorinated metabolites. nih.gov This indicates that complex degradation pathways exist for fluorinated compounds in the environment.

Ecological Impact and Bioaccumulation in Environmental Systems

Ecotoxicological Manifestations in Non-Human Organisms

Impacts on Aquatic Ecosystem Health:Specific ecotoxicological data for 4-Heptadecafluorooctyl-phenol is absent.

Effects on Invertebrate Populations and Communities:No studies have been published detailing the effects of this compound on aquatic invertebrate populations.

To provide a thorough and accurate article on the ecological impact of this compound, dedicated scientific research, including laboratory and field studies, is necessary. Such research would need to investigate its persistence, bioaccumulation factors in various organisms, and its potential to cause adverse effects at different trophic levels. Without this foundational data, any attempt to generate the requested content would be unsubstantiated.

Effects on Fish Physiology and Reproduction

Research on analogous perfluorinated compounds, such as perfluorooctanoic acid (PFOA), has indicated potential adverse effects on fish physiology and reproduction. Studies have shown that exposure to certain PFAS can lead to reproductive and developmental issues in fish, including reduced survival of fry and diminished growth. While direct evidence for this compound is not available, the general concern for PFAS compounds in aquatic environments includes potential impacts on fish populations.

The bioaccumulation of PFAS in fish is a significant concern, as these compounds can be taken up from the surrounding water and through the food chain. The accumulation of these persistent chemicals in fish tissues can lead to long-term exposure and potential health effects.

Table 1: Potential Effects of Perfluorinated Compounds on Fish

| Endpoint | Observed Effects in Fish Exposed to Related PFAS |

|---|---|

| Reproduction | Reduced survival of fry |

| Development | Diminished growth rates |

| Physiology | Alterations in hormone levels |

| Bioaccumulation | Present in various tissues, indicating uptake from the environment |

Impacts on Algal and Plant Communities

The impact of PFAS on primary producers like algae and aquatic plants is a critical area of ecological research, as these organisms form the base of most aquatic food webs. Studies on other phenolic compounds have demonstrated toxicity to marine microalgae, affecting their growth and chlorophyll content. While specific data for this compound is not available, the general toxic potential of phenolic compounds to algae raises concerns.

Fluorinated compounds, in general, can also have detrimental effects on terrestrial plants. Fluoride toxicity is known to negatively influence germination, growth, photosynthesis, and reproduction in various plant species. The accumulation of these compounds in soil can lead to uptake by plants, potentially affecting their health and the organisms that consume them.

Effects on Terrestrial Ecosystem Integrity

The persistence of PFAS like this compound means they can accumulate in terrestrial ecosystems, potentially impacting soil health and the organisms that inhabit it.

Soil Microbial Community Disturbances

Phenolic compounds have been shown to influence soil microbial communities. Depending on the concentration, they can have both stimulatory and inhibitory effects on microbial populations. High concentrations of certain phenols can disrupt the structure and function of these communities, which are vital for nutrient cycling and soil fertility. The introduction of persistent fluorinated compounds into the soil could therefore lead to long-term alterations in the soil microbiome.

Impacts on Terrestrial Invertebrates and Vertebrates

The bioaccumulation of persistent organic pollutants in terrestrial food webs is a well-documented phenomenon. While specific studies on the impact of this compound on terrestrial invertebrates and vertebrates are lacking, the known persistence and potential toxicity of PFAS suggest a risk. These compounds can be transferred through the food chain, potentially leading to adverse effects in higher trophic level organisms.

Mechanistic Pathways of Ecological Toxicity (excluding human health effects)

Endocrine Disruption in Wild Species (Non-Mammalian Wildlife)

For non-mammalian wildlife, such as fish, amphibians, reptiles, and birds, exposure to EDCs in the environment can have profound consequences. svdcdn.com Research on related alkylphenols has demonstrated their potential to disrupt the endocrine systems of aquatic organisms. These compounds can mimic natural hormones, leading to hormonal imbalances that can affect reproductive success and population viability. While the specific endocrine-disrupting potential of this compound has not been extensively studied, its structural similarity to other known phenolic EDCs warrants concern.

Table 2: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Per- and polyfluoroalkyl substances (PFAS) |

Oxidative Stress and Cellular Damage in Exposed Organisms

No data is available on the specific mechanisms of oxidative stress and cellular damage in organisms exposed to this compound.

Interference with Developmental and Reproductive Processes in Ecotoxicity Models

There are no specific studies on how this compound interferes with developmental and reproductive processes in any ecotoxicity models.

Cumulative and Mixture Effects in Environmental Contexts

There is no information on the cumulative and mixture effects of this compound in combination with other environmental contaminants.

Mechanistic Toxicological Studies in Non Human Organisms and in Vitro Systems

In Vitro Cellular Responses to 4-Heptadecafluorooctyl-phenol Exposure

Cytotoxicity and Viability Assessments in Cell Lines (e.g., Liver Cells)

No data available.

Investigation of Oxidative Stress Induction and Antioxidant Responses

No data available.

Endoplasmic Reticulum Stress and Unfolded Protein Response

No data available.

Autophagy Modulation and Lysosomal Function

No data available.

Genotoxicity and Mutagenicity in Non-Human Cell Systems

No data available.

DNA Damage and Chromosome Aberrations in Cell Culture

No data available.

In Vivo Mechanistic Investigations in Model Organisms (excluding human trials)

No direct in vivo mechanistic investigations for this compound have been identified in the scientific literature. The following subsections provide a predictive analysis based on its structural components: a long perfluorinated alkyl chain and a phenolic group.

Effects on Lipid Metabolism and Adipogenesis

Direct studies on the effects of this compound on lipid metabolism and adipogenesis are not available. However, studies on other alkylphenols, such as 4-nonylphenol (B119669) (4-NP), indicate a potential for such effects. 4-NP has been identified as an "obesogenic" chemical that tends to accumulate in lipophilic tissues and negatively impact lipid metabolism in animals mdpi.com. In vivo and in vitro studies have shown that 4-NP can promote adipocyte differentiation and induce obesity in mice researchgate.net. Perinatal exposure to 4-NP in mice led to increased body weight, fat mass, and serum total cholesterol researchgate.net. The disruption of lipid metabolism by obesogenic chemicals can have profound effects on energy allocation, viability, and reproduction nih.gov. Given the structural similarity, it is plausible that this compound could exhibit similar disruptive effects on lipid homeostasis.

Table 1: Effects of Structurally Related Alkylphenols on Lipid Metabolism

| Compound | Model Organism/System | Observed Effects | Reference |

|---|---|---|---|

| 4-Nonylphenol (4-NP) | Mice | Increased body weight, fat mass, and serum total cholesterol after perinatal exposure. | researchgate.net |

| 4-Nonylphenol (4-NP) | 3T3-L1 preadipocytes | Induced adipocyte differentiation. | researchgate.net |

| 4-Nonylphenol (4-NP) | Caenorhabditis elegans | Increased lipid storage and hindered reproduction and growth. | nih.gov |

Endocrine System Modulation in Animal Models (e.g., Thyroid, Reproduction)

While no specific data exists for this compound, both long-chain PFAS and other alkylphenols are known endocrine disruptors. Generally, longer carbon chains in PFAS correlate with higher toxicity nih.gov.

Studies on 4-octylphenol (B30498) have demonstrated significant negative effects on the male reproductive system in pubertal mice, including reduced testicular mass, structural damage to seminiferous tubules, and a decline in sperm quality nih.gov. Exposure to 4-octylphenol also led to decreased serum testosterone (B1683101) and estradiol (B170435) levels nih.gov. In rats, 4-tert-octylphenol (B29142) has been shown to cause alterations in testicular sperm numbers and impair spermatogenesis researchgate.net.

Perfluorinated compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) are also known to disrupt the endocrine system. PFOA exposure is associated with thyroid toxicity frontiersin.org. Some studies have shown that certain perfluoroalkyl acids can induce vitellogenin, an estrogen-responsive protein, in fish, indicating estrogenic activity oup.com. A structure-activity relationship was observed where eight to ten fluorinated carbons and a carboxylic acid end group were optimal for maximal vitellogenin induction oup.com.

Table 2: Endocrine System Modulation by Structurally Related Compounds

| Compound | Model Organism | Endocrine Effects | Reference |

|---|---|---|---|

| 4-Octylphenol | Pubertal Male Mice | Reduced testicular mass, damaged seminiferous tubules, decreased sperm quality, decreased serum testosterone and estradiol. | nih.gov |

| 4-tert-Octylphenol | Rats | Altered testicular sperm numbers and impaired spermatogenesis. | researchgate.net |

| Perfluorooctanoic acid (PFOA) | Animals | Associated with thyroid toxicity. | frontiersin.org |

| Perfluoroalkyl acids (e.g., PFOA, PFNA, PFDA) | Rainbow Trout | Induced vitellogenin expression, indicating estrogenic activity. | oup.com |

Immune System Alterations in Experimental Animal Models

There are no studies directly investigating the immunotoxicity of this compound. However, the immunotoxicity of perfluorinated compounds, such as PFOA and PFOS, is well-documented. In laboratory animals, exposure to PFOA or PFOS has been associated with reductions in the weight of lymphoid organs, decreased numbers of lymphoid cells, and suppression of de novo antibody synthesis ovid.com. Some studies have reported these immune effects in rodent models at serum concentrations within the range of human exposures ovid.com.

Exposure to PFOS in mice has been shown to have varied effects on immune cell populations, in some cases reducing them in certain organs while increasing them in others, suggesting a relocalization of these cells biorxiv.orgbiorxiv.org. While some studies at lower doses of PFOS showed no significant suppression of the immune response to viral infection, others have demonstrated that exposure to PFOS or PFOA can suppress the production of IgM antibodies in response to T-cell dependent antigens in mice biorxiv.orgbiorxiv.orgresearchgate.net.

Table 3: Immune System Alterations by Perfluorinated Compounds

| Compound | Model Organism | Immunotoxic Effects | Reference |

|---|---|---|---|

| PFOA and PFOS | Laboratory Animals | Reduced lymphoid organ weight, decreased lymphoid cell numbers, suppressed antibody synthesis. | ovid.com |

| PFOS | Mice | Altered localization of immune cell populations. | biorxiv.orgbiorxiv.org |

| PFOS and PFOA | Mice | Suppression of IgM antibody production in response to T-cell dependent antigens. | researchgate.net |

Organ-Specific Pathologies (e.g., Liver, Kidney) in Non-Human Vertebrates

Direct evidence of organ-specific pathologies induced by this compound is absent from the literature. However, the liver and kidneys are known target organs for long-chain perfluorinated compounds. PFOA accumulates primarily in the liver and plasma researchgate.net. In experimental animals, PFOA exposure has been linked to a variety of toxic effects, including nephrotoxicity and hepatotoxicity frontiersin.org. High levels of PFOA exposure in rats have been shown to cause renal hypertrophy, tissue proliferation, and microvascular disease frontiersin.org.

Long-chain PFAS are known to bioaccumulate, and their toxicity is often associated with liver and kidney damage mdpi.com. Hazard assessments based on internal exposure in rats have been used to evaluate the toxic potency of PFAAs and their alternatives, often focusing on liver enlargement as a key endpoint nih.gov. Given that this compound possesses a long perfluorinated chain, it is likely to bioaccumulate and potentially induce pathologies in the liver and kidneys of non-human vertebrates.

Table 4: Organ-Specific Pathologies Induced by Perfluorinated Compounds

| Compound | Model Organism | Organ-Specific Pathologies | Reference |

|---|---|---|---|

| PFOA | Experimental Animals | Nephrotoxicity and hepatotoxicity. | frontiersin.org |

| PFOA | Rats | Renal hypertrophy, tissue proliferation, and microvascular disease at high exposure levels. | frontiersin.org |

| Long-chain PFAS | General | Bioaccumulation leading to potential liver and kidney damage. | mdpi.com |

Structure-Activity Relationships for Fluorinated Phenols in Mechanistic Toxicology

The toxicological properties of fluorinated phenols are influenced by both the phenolic functional group and the nature of the fluorinated substituent. Quantitative structure-activity relationship (QSAR) studies on substituted phenols have shown that increasing lipophilicity and the electronic properties of the substituent can be related to increasing toxicity nih.gov.

For perfluoroalkyl substances, the length of the fluorinated carbon chain is a key determinant of their physicochemical properties, bioaccumulation potential, and toxicity nih.gov. Generally, longer carbon chains are associated with greater toxicity and bioaccumulation nih.govmdpi.com. The strong carbon-fluorine bond contributes to the environmental persistence of these compounds biorxiv.orgbiorxiv.org.

The combination of a long, lipophilic, and persistent heptadecafluorooctyl chain with a phenolic head group in this compound suggests that this compound is likely to be persistent, bioaccumulative, and toxic. The phenolic group can undergo metabolic transformations, and its presence may influence the compound's interaction with biological receptors, such as estrogen receptors oup.com. The long fluorinated chain will dominate the compound's lipophilicity and potential for bioaccumulation in fatty tissues and protein binding in the blood, leading to systemic exposure and potential toxicity in various organs.

Degradation Pathways and Remediation Strategies in Environmental Matrices

Biodegradation Processes

Biodegradation of highly fluorinated compounds like 4-Heptadecafluorooctyl-phenol is a slow and often incomplete process. nih.govresearchgate.net The strong C-F bonds are not easily cleaved by microbial enzymes. mdpi.com However, the presence of a phenol (B47542) ring offers a potential point of initial attack for microbial metabolism, a strategy observed in the degradation of other complex organic molecules. mdpi.com

Under aerobic conditions, the biodegradation of phenolic compounds typically proceeds through hydroxylation of the aromatic ring to form catechol or a substituted catechol, followed by ring cleavage. This cleavage can occur through two main pathways: ortho-cleavage or meta-cleavage. While specific studies on this compound are not available, the degradation would likely be initiated at the phenol ring.

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade phenolic compounds. researchgate.net Bacterial genera such as Pseudomonas, Rhodococcus, and Alcaligenes are well-known for their capacity to break down aromatic hydrocarbons. mdpi.comosti.gov Fungi, particularly white-rot fungi, possess powerful extracellular enzymes that can degrade a wide variety of persistent organic pollutants.

Microbial consortia, often found in contaminated soils and activated sludge, may exhibit a greater potential for degrading complex molecules like this compound than individual strains. nih.gov This is due to the synergistic metabolic activities of different microbial species.

Table 1: Examples of Microorganisms Involved in Phenol Degradation

| Microorganism Type | Genus/Species | Reference |

|---|---|---|

| Bacteria | Pseudomonas putida | osti.gov |

| Bacteria | Rhodococcus sp. | researchgate.net |

| Bacteria | Alcaligenes faecalis | mdpi.com |

| Fungi | Candida tropicalis | researchgate.net |

| Fungi | Trichosporon cutaneum | researchgate.net |

The key enzymes initiating the aerobic degradation of aromatic compounds are oxygenases. Phenol hydroxylases can introduce a second hydroxyl group to the phenol ring of this compound, forming a substituted catechol. Subsequently, dioxygenases catalyze the cleavage of the aromatic ring. mdpi.com

Catechol 1,2-dioxygenase facilitates ortho-cleavage.

Catechol 2,3-dioxygenase is responsible for meta-cleavage.

Fungi employ extracellular enzymes like lignin peroxidases and manganese peroxidases, which generate highly reactive radicals capable of oxidizing a broad range of recalcitrant compounds.

Anaerobic degradation of aromatic compounds is generally a slower process than aerobic degradation. For phenolic compounds, a common anaerobic pathway involves an initial carboxylation to form a benzoate derivative, which is then further metabolized. While the anaerobic degradation of fluorinated aromatic compounds has been observed, it is often limited and highly specific to the compound and the microbial community present. The highly fluorinated tail of this compound would likely inhibit significant anaerobic degradation.

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. researchgate.nettaylorfrancis.com Studies have shown that various plant species can take up PFAS from soil and water. researchgate.net The uptake and translocation of these compounds within the plant are influenced by the specific PFAS and plant species.

While plants can accumulate this compound, their ability to degrade it is expected to be limited. The primary role of phytoremediation in this context would be phytoextraction, where the compound is accumulated in the plant tissues, which can then be harvested and disposed of safely.

Table 2: Plants with Potential for PFAS Phytoremediation

| Plant Species | Common Name | Potential Application | Reference |

|---|---|---|---|

| Miscanthus giganteus | Giant Miscanthus | Phytoextraction | researchgate.net |

| Populus sp. | Poplar Tree | Phytoextraction | taylorfrancis.com |

| Cannabis sativa | Industrial Hemp | Phytoextraction | researchgate.net |

Aerobic Degradation Pathways (e.g., Meta- and Ortho-Cleavage of Catechol)

Physicochemical Degradation Methods

Given the recalcitrant nature of this compound, physicochemical methods are often more effective for its degradation. These technologies typically involve the generation of highly reactive species that can break the strong C-F bonds.

Advanced oxidation processes (AOPs) are a class of procedures designed to remove organic materials in water and wastewater through oxidation with hydroxyl radicals (·OH). nih.govwikipedia.orgscispace.com These processes, including ozonation, Fenton, and photo-Fenton systems, have been shown to be effective in degrading various phenolic compounds. nih.govresearchgate.netnih.gov

Photocatalytic degradation is another promising AOP. This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates electron-hole pairs. mdpi.comresearchgate.net These lead to the formation of reactive oxygen species that can degrade persistent organic pollutants. nih.govnih.govresearchgate.net Studies on perfluorooctanoic acid (PFOA) have demonstrated the potential of photocatalysis for PFAS degradation. nih.govresearchgate.net The degradation efficiency is influenced by factors such as pH and the presence of other substances in the water. mdpi.com

Table 3: Comparison of Advanced Oxidation Processes for Phenol Degradation

| AOP Method | Oxidizing Species | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Ozonation | O3, ·OH | Effective for a wide range of compounds | High operational cost | nih.gov |

| Fenton Reagent | ·OH | Fast reaction rates | Requires acidic pH, sludge production | nih.gov |

| UV/H2O2 | ·OH | No sludge production | High energy consumption | nih.gov |

| Photocatalysis (TiO2) | ·OH, h+ | Can achieve complete mineralization | Catalyst recovery can be challenging | mdpi.comresearchgate.net |

Advanced Oxidation Processes (AOPs)

There is no available data from the conducted searches regarding the application of Advanced Oxidation Processes (AOPs) for the degradation of this compound.

Fenton and Photo-Fenton Processes

Specific studies detailing the use of Fenton and photo-Fenton processes for the degradation of this compound were not found in the search results.

Ozonation and UV-based Treatments

Information regarding the efficacy of ozonation and UV-based treatments for the removal of this compound is not present in the available search results.

Adsorption-Based Removal Technologies

No research was identified that specifically investigates the use of adsorption technologies for the removal of this compound from environmental matrices.

Application of Activated Carbon and Other Sorbents

There is a lack of studies in the search results concerning the application of activated carbon or other common sorbents for the adsorption of this compound.

Novel Adsorbent Materials

The search did not yield any information on the development or application of novel adsorbent materials for the specific purpose of removing this compound.

Membrane Filtration Techniques

Specific data on the use of membrane filtration techniques for the separation and removal of this compound from water sources is not available in the provided search results.

Bioremediation and Phytoremediation System Design and Optimization

Biological approaches, including bioremediation and phytoremediation, offer promising and environmentally sustainable avenues for addressing contamination by persistent organic pollutants. These methods harness the metabolic capabilities of microorganisms and plants to degrade, sequester, or remove contaminants from the environment.

Bioaugmentation and biostimulation are two key strategies employed to enhance the bioremediation of contaminated sites. Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to the contaminated environment, while biostimulation focuses on modifying the environment to encourage the growth and activity of indigenous microorganisms capable of degrading the target contaminant.

For compounds structurally related to this compound, particularly other PFAS, bioremediation is a developing field. The strength of the carbon-fluorine bond in PFAS makes them highly resistant to microbial degradation. However, research has shown that certain microbial strains, including some bacteria and fungi, possess the ability to transform and even defluorinate some PFAS compounds. nih.govnih.gov The addition of carbon sources can sometimes enhance microbial degradation rates through co-metabolic processes. nih.gov

Table 1: Comparison of Bioaugmentation and Biostimulation Strategies for Recalcitrant Compounds

| Strategy | Description | Advantages | Disadvantages |

| Bioaugmentation | Introduction of non-native microorganisms with specific degradation capabilities. | Can be effective for specific, highly recalcitrant compounds. Can speed up the remediation process. | Introduced organisms may not survive or compete well with indigenous populations. Potential for unforeseen ecological impacts. |

| Biostimulation | Modification of the environment (e.g., adding nutrients, oxygen) to stimulate indigenous microorganisms. | Utilizes existing microbial communities adapted to the site. Generally lower cost and less invasive than bioaugmentation. | May be less effective for highly complex or recalcitrant compounds. The desired microbial population may not be present or may not be effectively stimulated. |

This table provides a general comparison of bioaugmentation and biostimulation strategies based on their application to various recalcitrant organic pollutants.

The design of bioreactors is critical for the effective biological treatment of wastewater containing persistent compounds. Various reactor configurations have been developed to optimize contact between microorganisms, contaminants, and nutrients, thereby enhancing degradation efficiency. Common types of bioreactors used for treating industrial effluents include sequencing batch reactors (SBRs), membrane bioreactors (MBRs), and packed bed reactors.

For PFAS-contaminated water, treatment technologies are still evolving. While physical-chemical methods like granular activated carbon (GAC) and ion exchange are more established, research into biological reactor systems is ongoing. itrcweb.org Bioreactor designs for PFAS degradation would need to consider factors such as providing optimal conditions for the specific degrading microorganisms, managing long hydraulic retention times due to slow degradation rates, and potentially integrating with other treatment technologies. researchgate.nethealthresearch.org

Table 2: Overview of Bioreactor Types for Treating Recalcitrant Compounds

| Reactor Type | Operating Principle | Key Features | Potential Applicability for PFAS |

| Sequencing Batch Reactor (SBR) | A fill-and-draw activated sludge system where all treatment steps occur in a single tank. | High flexibility in operation, good for treating variable wastewater streams. | Potentially suitable for long reaction times needed for PFAS degradation. |

| Membrane Bioreactor (MBR) | Combines a biological process with membrane filtration. | Produces high-quality effluent, allows for high microbial concentrations. | Could be effective in retaining slow-growing PFAS-degrading microorganisms. |

| Packed Bed Bioreactor | Utilizes a solid packing material on which a biofilm of microorganisms develops. | High biomass concentration, resistant to shock loads. | The biofilm could provide a stable environment for specialized PFAS-degrading consortia. |

This table outlines common bioreactor designs and their potential, though still largely investigational, application for the treatment of PFAS-contaminated water.

Environmental Factors Influencing Degradation Rates and Efficiencies

The efficacy of bioremediation and phytoremediation is significantly influenced by a variety of environmental factors. These factors can affect the growth and metabolic activity of microorganisms and plants, as well as the bioavailability and chemical state of the contaminant.

Key environmental factors that can influence the degradation of long-chain PFAS and phenolic compounds include:

pH: The pH of the soil and water can affect the solubility, mobility, and bioavailability of PFAS. rjleegroup.com Lower pH values have been associated with increased degradation of some PFAS in certain treatment systems. researchgate.net

Temperature: Microbial activity and plant growth are temperature-dependent, with optimal ranges for different species.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for the growth of both microorganisms and plants involved in remediation.

Organic Matter Content: Soil organic matter can influence the sorption and bioavailability of PFAS. Higher organic carbon content can increase the adsorption of these compounds, potentially reducing their availability for microbial degradation or plant uptake. itrcweb.org

Presence of Co-contaminants: The presence of other chemicals can either inhibit or enhance the degradation of the target compound. In some cases, co-contaminants can serve as a primary energy source for microorganisms, leading to the co-metabolic degradation of the target pollutant. nih.gov

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate.

Table 3: Influence of Environmental Factors on the Degradation of Perfluorooctanoic Acid (PFOA)

| Environmental Factor | Effect on PFOA Degradation | Optimal Condition (in a specific study) |

| pH | Statistically significant negative effect on degradation in a nanophotocatalyst system. researchgate.net | pH = 2 |

| Sulfate | Statistically significant negative effect on degradation. researchgate.net | 5.00 mg/L |

| Chloride | Statistically significant negative effect on degradation. researchgate.net | 27.31 mg/L |

| Natural Organic Matter (NOM) | Can inhibit degradation. researchgate.net | Low concentrations |

This table is based on a study of PFOA degradation using In2O3 nanoparticles and illustrates how environmental parameters can significantly impact remediation efficiency. researchgate.net These findings may provide insights into the factors affecting the degradation of other long-chain PFAS.

Regulatory Science and Policy Implications for Per and Polyfluoroalkyl Substances

National and International Regulatory Frameworks Governing PFAS (General)